Kebuzone
Overview
Description
Mechanism of Action
Target of Action
Kebuzone, also known as ketophenylbutazone, is a non-steroidal anti-inflammatory drug (NSAID) that primarily targets enzymes such as 5-lipoxygenase, cyclooxygenase, and lipoxygenase . These enzymes play a crucial role in the production of inflammatory mediators such as leukotrienes and prostaglandins .
Mode of Action
This compound acts as an inhibitor of these enzymes, thereby reducing the production of these inflammatory mediators . By inhibiting these enzymes, this compound disrupts the biochemical pathways that lead to inflammation and pain, providing relief for conditions such as thrombophlebitis and rheumatoid arthritis .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the arachidonic acid pathway. This pathway is responsible for the production of prostaglandins and leukotrienes, which are key mediators of inflammation. By inhibiting the enzymes involved in this pathway, this compound effectively reduces the production of these inflammatory mediators .
Pharmacokinetics
It is known that this compound has a long elimination half-life of 70-100 hours and is primarily excreted renally .
Result of Action
The inhibition of the production of inflammatory mediators by this compound results in a reduction of inflammation and pain. This makes this compound effective in the treatment of inflammatory conditions such as thrombophlebitis and rheumatoid arthritis .
Biochemical Analysis
Biochemical Properties
The specific biochemical properties of Kebuzone are not fully documented. As a non-steroidal anti-inflammatory drug, this compound likely interacts with enzymes and proteins involved in the inflammatory response .
Cellular Effects
As an anti-inflammatory drug, it may influence cell function by modulating inflammatory signaling pathways .
Molecular Mechanism
As a non-steroidal anti-inflammatory drug, it may exert its effects at the molecular level through interactions with biomolecules and potential modulation of gene expression .
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of this compound in laboratory settings .
Dosage Effects in Animal Models
There is currently no available information on the dosage effects of this compound in animal models .
Metabolic Pathways
It is likely that this compound interacts with various enzymes and cofactors as part of its metabolic process .
Preparation Methods
Synthetic Routes and Reaction Conditions: Kebuzone can be synthesized through the reaction of phenylbutazone with an appropriate ketone under controlled conditions. The synthesis involves the formation of a pyrazolidine ring with a ketone functional group at the 3-position of the butyl chain .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of solvents, catalysts, and temperature control to facilitate the reaction and subsequent purification steps .
Chemical Reactions Analysis
Types of Reactions: Kebuzone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Substitution reactions can occur at the phenyl rings or the pyrazolidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products Formed:
- Oxidation products include oxo derivatives.
- Reduction products include alcohol derivatives.
- Substitution products vary depending on the substituent introduced .
Scientific Research Applications
Kebuzone has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying pyrazolidinedione chemistry.
Biology: Investigated for its effects on cellular processes and inflammation.
Medicine: Used in clinical research for its anti-inflammatory and analgesic properties.
Industry: Employed in the development of new NSAIDs and related compounds
Comparison with Similar Compounds
Phenylbutazone: Another pyrazolidinedione NSAID with similar anti-inflammatory properties.
Ibuprofen: A widely used NSAID with a different chemical structure but similar therapeutic effects.
Diclofenac: An NSAID with a different mechanism of action but used for similar indications.
Uniqueness of Kebuzone: this compound is unique due to its specific chemical structure, which includes a pyrazolidine ring with a ketone functional group. This structure contributes to its distinct pharmacological properties and therapeutic applications .
Properties
IUPAC Name |
4-(3-oxobutyl)-1,2-diphenylpyrazolidine-3,5-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-14(22)12-13-17-18(23)20(15-8-4-2-5-9-15)21(19(17)24)16-10-6-3-7-11-16/h2-11,17H,12-13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGYTZKPVOAIUKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC1C(=O)N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00234500 | |
Record name | Kebuzone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00234500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.174 mg/mL at 20 °C | |
Record name | Ketophenylbutazone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041914 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
853-34-9 | |
Record name | Kebuzone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=853-34-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Kebuzone [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000853349 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Kebuzone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08940 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Kebuzone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00234500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Kebuzone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.560 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | KEBUZONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4VD83UL6Y6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Ketophenylbutazone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041914 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Kebuzone and its effects in the body?
A: While the provided research papers mainly focus on this compound's analytical chemistry and pharmacokinetics, its mechanism of action is similar to other pyrazolidine derivatives like phenylbutazone. These compounds are non-steroidal anti-inflammatory drugs (NSAIDs) that primarily exert their effects by inhibiting the cyclooxygenase (COX) enzymes, thereby reducing the production of prostaglandins, key mediators of inflammation and pain. []
Q2: What are the structural characteristics of this compound?
A: While the provided abstracts don't explicitly state the molecular formula and weight of this compound, they categorize it as a 3,5-pyrazolidinedione derivative structurally similar to phenylbutazone. [, ] This information indicates that this compound contains the core pyrazolidinedione ring system with specific substitutions. The research also highlights that spectroscopic data, specifically UV absorbance at 247 nm, is employed for this compound detection and quantification in various biological matrices. [, , ]
Q3: What analytical techniques are commonly used to study this compound?
A: Several analytical methods have been developed and validated for analyzing this compound and its metabolites in various biological samples. High-performance liquid chromatography (HPLC) is a prominent technique employed for this purpose, often coupled with UV detection. [, , ] Researchers have optimized different aspects of these methods, such as sample preparation using solid-phase extraction and the composition of the mobile phase, to achieve efficient separation, identification, and quantification of this compound. [, ] Gas chromatography-mass spectrometry (GC-MS) following extractive methylation has also proven effective for detecting this compound in urine as part of a comprehensive toxicological screening procedure. []
Q4: How is this compound metabolized in the body?
A: While specific metabolic pathways aren't detailed in the provided abstracts, studies utilize HPLC analysis to detect and quantify not only this compound but also its metabolites in blood samples. [, ] This finding suggests that this compound undergoes metabolic transformations in vivo, leading to the formation of breakdown products. Further research into the identification and characterization of these metabolites is crucial for understanding the drug's pharmacokinetic profile and potential drug-drug interactions.
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